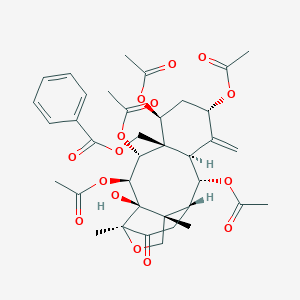
Hydroxyarchaetidylinositol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxyarchaetidylinositol (HAI) is a unique phospholipid molecule that has been found in the cell membranes of certain archaea, including Methanobacterium thermoautotrophicum and Methanosarcina mazei. This molecule is of great interest to researchers due to its potential applications in the fields of biotechnology and bioengineering. In
Wissenschaftliche Forschungsanwendungen
Hydroxyurea and Clinical Applications : Hydroxyurea has a history of over 30 years in clinical evaluation with diverse applications identified for its use. It has played a significant role in anticancer chemotherapy, particularly due to its action on the ribonucleotide reductase reaction, which is crucial for DNA synthesis regulation (Donehower, 1992).
Cell Killing Mechanisms of Hydroxyurea : Hydroxyurea acts as an inhibitor of ribonucleotide reductase and is used in the treatment of neoplastic and non-neoplastic diseases. It has been shown to cause cell death at high concentrations or prolonged treatment, primarily through DNA damage at arrested replication forks. Oxidative stress and other mechanisms also contribute to its cytotoxic effect (Singh & Xu, 2016).
Phosphatidylinositol Kinases : Phosphatidylinositol, a component of eukaryotic cell membranes, is involved in various cellular processes. The enzymes that phosphorylate phosphatidylinositol and its derivatives, known as phosphoinositide kinases, have been a subject of study for their role in cell proliferation, survival, and other functions (Fruman, Meyers, & Cantley, 1998).
Phosphatidylinositol 3‐Kinase Inhibitors in Cancer Therapy : Phosphatidylinositol 3‐kinases (PI3K) are lipid kinases with key roles in cell proliferation and metabolism. PI3K inhibitors have shown potential in cancer therapy, with some undergoing clinical trials. Their development is significant in finding targeted anticancer drugs (Kong & Yamori, 2008).
Hydroxyurea as an HIV-1 Replication Inhibitor : Hydroxyurea inhibits deoxynucleotide synthesis, thereby affecting DNA synthesis. It has shown to block HIV-1 replication in various cell types and in vivo, suggesting its potential as an antiviral agent (Lori et al., 1994).
Hydroxyapatite in Biomedical Applications : Hydroxyapatite, due to its similarity to natural bone, is used in bone tissue regeneration and as a drug carrier. Its versatility in biomedical applications, from implants to drug delivery, highlights its significance in the field (Šupová, 2015).
Eigenschaften
CAS-Nummer |
134067-43-9 |
|---|---|
Produktname |
Hydroxyarchaetidylinositol |
Molekularformel |
C49H99O12P |
Molekulargewicht |
911.3 g/mol |
IUPAC-Name |
[(2S)-2-[(7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecoxy]-3-[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C49H99O12P/c1-35(2)17-11-19-37(5)21-13-23-39(7)24-15-26-41(9)28-31-58-33-42(34-60-62(56,57)61-48-46(53)44(51)43(50)45(52)47(48)54)59-32-30-49(10,55)29-16-27-40(8)25-14-22-38(6)20-12-18-36(3)4/h35-48,50-55H,11-34H2,1-10H3,(H,56,57)/t37-,38-,39-,40-,41-,42+,43?,44-,45+,46+,47+,48?,49?/m1/s1 |
InChI-Schlüssel |
BIMQTAPDDPVEMF-HDDFTCKKSA-N |
Isomerische SMILES |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OCCC(C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OCCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OCCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |
Synonyme |
hydroxyarchaetidyl-myo-inositol hydroxyarchaetidylinositol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)
![[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B161523.png)

![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B161530.png)



